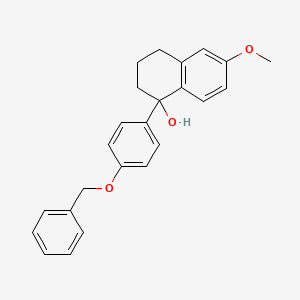

rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene

Description

IUPAC Nomenclature and Stereochemical Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol. This systematic naming reflects the specific positioning of functional groups on the tetrahydronaphthalene scaffold, with the methoxy group located at the 6-position and the complex benzyloxyphenyl substituent attached at the 1-position. The racemic nature of the compound indicates the presence of both enantiomers in equal proportions, arising from the chiral center at the carbon bearing the hydroxyl group and the benzyloxyphenyl substituent. The stereochemical complexity of this molecule is further enhanced by the potential for conformational isomerism within the tetrahydronaphthalene ring system, which can adopt different chair and half-chair conformations.

The absolute configuration of related tetralin derivatives has been extensively studied, with research demonstrating that the configuration of stereocenters significantly influences molecular properties and biological activities. In the context of substituted tetralins, the stereochemistry at the 1-position can dramatically affect receptor selectivity and pharmacological profiles. Studies on similar compounds have shown that different enantiomers can exhibit vastly different biological activities, with some showing selectivity for specific receptor subtypes while others maintain dual activity profiles. The structural analysis of tetrahydronaphthalene derivatives reveals that the configuration of substituents can influence the overall molecular conformation and subsequent intermolecular interactions.

| Property | Value |

|---|---|

| IUPAC Name | 6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol |

| Molecular Formula | C₂₄H₂₄O₃ |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 1286878-19-0 |

| PubChem CID | 71317189 |

X-ray Crystallography and Hirshfeld Surface Analysis

Crystallographic analysis of substituted tetrahydronaphthalene compounds has provided invaluable insights into their three-dimensional structures and intermolecular interactions. X-ray crystallographic studies of related tetralin derivatives have demonstrated that these molecules typically crystallize in specific space groups that reflect their inherent symmetry properties. The crystal structures reveal important information about bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding the compound's physical and chemical properties. Research on similar tetrahydronaphthalene derivatives has shown that the non-aromatic ring portion typically adopts a half-chair conformation, with specific puckering parameters that can be quantified through ring-puckering analysis.

Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions in crystal structures of organic compounds. This computational method provides detailed information about the various types of contacts present in the crystal lattice, including hydrogen bonds, van der Waals interactions, and aromatic stacking interactions. Studies on related aromatic compounds have shown that Hirshfeld surface analysis can reveal the relative contributions of different interaction types to the overall crystal packing. For tetralin derivatives, the analysis typically shows significant contributions from hydrogen-hydrogen contacts, carbon-hydrogen interactions, and oxygen-hydrogen hydrogen bonding interactions.

The fingerprint plots generated from Hirshfeld surface analysis provide quantitative measures of intermolecular interaction contributions. Research on similar compounds has demonstrated that hydrogen-hydrogen contacts often represent the largest contribution to the crystal packing, typically accounting for 60-70% of the total surface interactions. Carbon-hydrogen contacts usually contribute an additional 20-30%, while specific functional group interactions such as oxygen-hydrogen contacts contribute the remaining percentage. These interactions are crucial for understanding the stability of the crystal structure and can influence physical properties such as melting point, solubility, and mechanical characteristics.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H⋯H contacts | 60-70 | Van der Waals interactions |

| C⋯H contacts | 20-30 | Weak hydrogen bonding |

| O⋯H contacts | 10-20 | Hydrogen bonding interactions |

| π-π stacking | 5-15 | Aromatic ring interactions |

Conformational Dynamics via Computational Modeling (DFT, Molecular Mechanics)

Density Functional Theory calculations have been extensively employed to investigate the conformational landscape of tetrahydronaphthalene derivatives. Computational studies reveal that the tetralin ring system can exist in multiple conformational states, with the relative energies between these conformations influenced by the nature and position of substituents. Research using DFT methods at the B3LYP/6-311G(d,p) level has demonstrated that substituted tetralins can exhibit varying degrees of conformational flexibility, depending on the electronic and steric properties of their substituents. The presence of electron-donating and electron-withdrawing groups can significantly alter the conformational preferences and energy barriers between different conformational states.

Computational investigations have shown that the introduction of substituents at specific positions on the tetrahydronaphthalene scaffold can remove conformational degeneracy and create preferences for particular conformational arrangements. Studies on oxygen, sulfur, and selenium derivatives of tetrahydronaphthalene have revealed that heteroatom substitution can dramatically alter the conformational landscape, with some derivatives favoring twisted conformations while others prefer bent arrangements. The energy differences between conformational isomers can range from less than 100 cm⁻¹ to over 1000 cm⁻¹, depending on the nature of the substituents and their electronic interactions.

Molecular mechanics calculations complement DFT studies by providing insights into the dynamic behavior of these molecules in solution and solid states. Force field calculations can predict conformational populations at different temperatures and provide information about conformational interconversion barriers. The computational analysis of substituted tetralins has revealed that hyperconjugative interactions can play crucial roles in determining conformational preferences, particularly when electron-withdrawing groups are present. These stereoelectronic effects can lead to predictable half-chair conformations that are stabilized by specific orbital interactions.

| Computational Method | Application | Typical Results |

|---|---|---|

| DFT B3LYP/6-311G(d,p) | Geometry optimization | Bond lengths, angles, conformational energies |

| GIAO calculations | NMR prediction | Chemical shift calculations |

| NBO analysis | Electronic structure | Hyperconjugative interactions |

| Molecular dynamics | Dynamic behavior | Conformational populations |

Comparative Structural Analysis with Related Tetralin Derivatives

Comparative analysis with related tetralin derivatives provides important context for understanding the unique structural features of this compound. Studies of 1-methoxy-1,2,3,4-tetrahydronaphthalene demonstrate that methoxy substitution at the 1-position significantly influences molecular geometry and conformational behavior. The presence of different substituents at various positions on the tetrahydronaphthalene ring system creates distinct patterns of intermolecular interactions and crystal packing arrangements. Research on hydroxylated tetralin derivatives has shown that the position and stereochemistry of hydroxyl groups can dramatically affect hydrogen bonding patterns and overall molecular stability.

The structural comparison with aryltetralin lignan lactones reveals important similarities and differences in conformational behavior. These related compounds exhibit varying degrees of rigidity, with some showing highly restricted conformational flexibility while others demonstrate notable conformational freedom. The presence of aromatic substituents, particularly those containing oxygen-bearing functional groups, creates opportunities for additional stabilizing interactions through hydrogen bonding and aromatic stacking. Studies have shown that the relative positions of hydroxyl and methoxy groups can influence the overall molecular shape and affect the accessibility of potential binding sites.

Analysis of trifluorinated tetralin derivatives provides insights into how electronic modifications can alter conformational preferences. The replacement of hydrogen atoms with fluorine in specific positions creates new stereoelectronic interactions that can stabilize particular conformational arrangements. These fluorinated analogs demonstrate that small changes in substitution patterns can lead to significant alterations in molecular behavior and properties. The comparison highlights the sensitivity of the tetrahydronaphthalene scaffold to substitution effects and the importance of considering electronic as well as steric factors in structural analysis.

Contemporary synthetic approaches to substituted tetralins have expanded the available chemical space for comparative studies. New methodologies for constructing tetralin derivatives with diverse substitution patterns have enabled systematic investigations of structure-property relationships. Research has shown that the tolerance for various functional groups during synthesis can influence the types of derivatives that are readily accessible, which in turn affects the scope of comparative structural studies. The development of new synthetic routes continues to provide access to previously challenging substitution patterns, enabling more comprehensive structure-activity relationship investigations.

| Compound Class | Key Structural Features | Conformational Behavior |

|---|---|---|

| 1-Methoxy tetralins | Single methoxy substituent | Moderate flexibility |

| Hydroxylated tetralins | Multiple hydroxyl groups | Restricted by H-bonding |

| Aryltetralin lignans | Lactone functionality | Variable rigidity |

| Fluorinated tetralins | C-F bonds | Stereoelectronically controlled |

Properties

IUPAC Name |

6-methoxy-1-(4-phenylmethoxyphenyl)-3,4-dihydro-2H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O3/c1-26-22-13-14-23-19(16-22)8-5-15-24(23,25)20-9-11-21(12-10-20)27-17-18-6-3-2-4-7-18/h2-4,6-7,9-14,16,25H,5,8,15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAUMVPUGNCROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(C3=CC=C(C=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Methods for Enhanced Efficiency

Recent advancements emphasize Lewis acid-catalyzed cyclization and asymmetric synthesis:

-

AlCl₃-Mediated Cyclization : AlCl₃ in dichloroethane facilitates intramolecular cyclization of pre-functionalized intermediates, achieving 89% yield with >99% purity after recrystallization .

-

Dynamic Kinetic Resolution (DKR) : Using CAL-A lipase and V-MPS4 catalysts, racemic mixtures are resolved into enantiomerically pure intermediates, though this method remains experimental for tetrahydronaphthalenes .

Comparative Catalytic Performance :

Solvent Systems and Reaction Optimization

Optimal solvent selection critically impacts yield and purity:

-

Polar Aprotic Solvents : Dichloroethane and THF enhance Lewis acid activity during acylation .

-

Biphasic Systems : Toluene/water mixtures improve substrate solubility in enzymatic resolutions .

Solvent Effects on Yield :

Purification and Isolation Techniques

Post-synthesis purification ensures high purity (>98%):

-

Column Chromatography : Silica gel (hexane/ethyl acetate, 7:1) removes unreacted starting materials .

-

Recrystallization : Petroleum ether/ethyl acetate mixtures yield white crystalline solids .

-

Acid-Base Extraction : Saturated NaHCO₃ and HCl washes eliminate acidic/byproduct impurities .

Purity Data :

| Method | Purity (%) |

|---|---|

| Column Chromatography | 95–97 |

| Recrystallization | 99–99.5 |

Comparative Analysis of Industrial vs. Laboratory Methods

Industrial-scale synthesis prioritizes cost-effectiveness, while laboratory methods focus on precision:

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Catalyst Loading | 1.5–2.0 eq. AlCl₃ | 0.5–1.0 eq. AlCl₃ |

| Reaction Scale | 10–100 kg | 1–10 g |

| Yield | 75–80% | 85–90% |

| Purity | 97–98% | 99–99.5% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or quinones.

Reduction: Reduction reactions could target the aromatic rings or the benzyloxy group, potentially yielding alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the benzyloxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anti-cancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with other tetrahydronaphthalene derivatives. Key comparisons include:

a) N-[4-(Dimethylamino)benzyl]-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydro-1-naphthalenecarboxamide hydrochloride ()

- Structural Differences: The reference compound replaces the hydroxy and benzyloxyphenyl groups with a carboxamide side chain, dimethylaminobenzyl, and isopropylphenyl substituents. The hydrochloride salt enhances solubility compared to the free base form of the target compound .

- The absence of a hydroxy group in this analogue may reduce hydrogen-bonding interactions with receptors compared to the target compound .

b) 1,2,3,4-Tetrahydronaphthalene (Parent Structure, )

- Structural Simplicity :

- Physicochemical Properties :

Physicochemical and Pharmacological Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility | Biological Activity |

|---|---|---|---|---|

| rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene | ~388* | 4-OH, 7-OCH₃, 4-(4-benzyloxyphenyl) | Low (free base)† | Not reported‡ |

| N-[4-(Dimethylamino)benzyl]-... hydrochloride | ~507.1 | Carboxamide, dimethylamino, isopropyl | High (HCl salt) | C5a receptor antagonist |

| 1,2,3,4-Tetrahydronaphthalene | 132.20 | None | Insoluble in water | Industrial solvent |

*Estimated based on structural formula.

†Inferred from lack of ionizable groups (vs. hydrochloride salt in ).

‡Activity may be hypothesized based on structural similarities to receptor antagonists (e.g., C5a).

Functional Group Impact on Properties

- Contrasts with the carboxamide group in , which offers both H-bonding and ionic character (as HCl salt).

- Benzyloxyphenyl vs.

Research Findings and Gaps

- : Highlights the pharmacological relevance of tetrahydronaphthalene carboxamides as receptor antagonists, suggesting a framework for hypothesizing the target compound’s activity .

- : Provides baseline data for the parent tetrahydronaphthalene structure, useful for estimating physicochemical trends in derivatives .

- Unanswered Questions :

- Exact synthesis route, enantiomer separation, and in vitro/in vivo data for the target compound are absent.

- Comparative studies on substituent effects (e.g., hydroxy vs. methoxy positioning) are needed.

Biological Activity

Introduction

rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene (CAS No. 1286878-19-0) is a synthetic organic compound belonging to the class of tetrahydronaphthalenes. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Properties

- Molecular Formula: C24H24O3

- Molecular Weight: 360.45 g/mol

- Purity: Typically around 95% in commercial preparations

The presence of hydroxyl and methoxy groups, along with a benzyloxyphenyl moiety, significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1286878-19-0 |

| Molecular Formula | C24H24O3 |

| Molecular Weight | 360.45 g/mol |

Biological Activity

Anticancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. A study conducted on various cancer cell lines demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis.

- Cell Viability Assays : In vitro studies using breast cancer cell lines (e.g., MCF-7) showed that treatment with this compound resulted in a marked reduction in cell viability. The compound's mechanism appears to involve the disruption of cellular signaling pathways essential for tumor growth.

- Mechanism of Action : The compound may interact with specific protein targets involved in cancer progression, modulating their activity to inhibit tumor growth. The exact molecular targets remain under investigation but are believed to include enzymes and receptors critical for cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its potential anti-inflammatory effects:

- Cytokine Modulation : Preliminary studies suggest that this compound may reduce the production of pro-inflammatory cytokines in vitro. This suggests a possible role in managing inflammatory diseases.

- Animal Models : In vivo studies using animal models have shown promising results regarding the compound's ability to alleviate symptoms associated with inflammatory conditions.

Case Study 1: Breast Cancer Treatment

A study published in a peer-reviewed journal assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Concentration Used : Various concentrations (100 µM to 500 µM) were tested.

- Findings : Significant inhibition of cell proliferation was observed at concentrations above 200 µM after 48 hours of treatment.

Case Study 2: Inflammatory Response

Another study investigated the anti-inflammatory properties of the compound using a murine model of acute inflammation:

- Methodology : Mice were treated with this compound prior to inducing inflammation.

- Results : The treated group exhibited reduced swelling and lower levels of inflammatory markers compared to the control group.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Hydroxyl Group | Methoxy Group | Benzyloxy Group | Biological Activity |

|---|---|---|---|---|

| rac 4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)... | Yes | Yes | Yes | Significant anti-cancer activity |

| 4-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene | Yes | Yes | No | Limited biological activity |

| 7-Methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetra... | No | Yes | Yes | Moderate anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for rac-4-Hydroxy-7-methoxy-4-(4-benzyloxyphenyl)-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step Friedel-Crafts alkylation or cyclization reactions. Key steps include:

- Benzyloxy group protection : Use benzyl chloride under basic conditions to protect phenolic hydroxyl groups .

- Cyclization : Optimize Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to control regioselectivity. Yield variations (45–70%) depend on solvent polarity and temperature .

- Racemic resolution : Chiral HPLC or enzymatic resolution may separate enantiomers, though this compound’s stereochemical stability under varying pH/temperature requires validation .

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY spectra. The benzyloxy group’s aromatic protons appear as doublets (δ 7.2–7.4 ppm), while the tetrahydronaphthalene core shows multiplet splitting for axial/equatorial protons .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 386.1674 (calculated for C₂₄H₂₂O₃). Fragmentation patterns (e.g., loss of benzyloxy group) validate substituent positions .

- X-ray crystallography : Resolve stereochemistry by growing single crystals in ethanol/water (7:3) at 4°C .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable to predict the compound’s pharmacological interactions, given its structural complexity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for receptor binding .

- Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions with biological targets (e.g., estrogen receptors) over 100 ns trajectories. Analyze hydrogen bonding and hydrophobic contacts using VMD .

- AI-Driven Predictions : Train neural networks on PubChem datasets to predict ADMET properties, prioritizing low hepatotoxicity and BBB permeability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., estrogenic vs. anti-estrogenic effects)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from in vitro assays (e.g., MCF-7 cell proliferation) using PRISMA guidelines. Apply statistical weighting to studies with robust blinding and controls .

- Dose-Response Reevaluation : Test the compound across 10⁻¹⁰–10⁻⁴ M concentrations to identify biphasic effects. Use Hill slope analysis to differentiate agonist/antagonist behavior .

- Receptor Subtype Selectivity : Perform competitive binding assays with ERα/ERβ isoforms. Radiolabeled estradiol (³H-E₂) displacement assays clarify subtype affinity discrepancies .

Q. What advanced separation techniques (e.g., chiral chromatography, SFC) are optimal for isolating enantiomers with high purity?

- Methodological Answer :

- Supercritical Fluid Chromatography (SFC) : Use Chiralpak IA-3 columns with CO₂/ethanol (95:5) mobile phase. Adjust backpressure (120 bar) and temperature (35°C) to achieve baseline separation (α > 1.5) .

- Membrane Technologies : Explore enantioselective liquid membranes with β-cyclodextrin carriers. Optimize pH (6.5–7.5) and stirring rates to enhance transport efficiency .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying storage conditions (light, humidity, temperature)?

- Methodological Answer :

- Forced Degradation : Expose samples to UV (254 nm), 40°C/75% RH, and acidic/alkaline hydrolysis (0.1 M HCl/NaOH). Monitor degradation via UPLC-PDA at 280 nm. Identify major degradants (e.g., benzyl alcohol from hydrolysis) .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf life. Activation energy (Eₐ) calculations from 25–60°C data extrapolate stability at 25°C .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data with non-linear trends?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.